Astragaloside IV

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

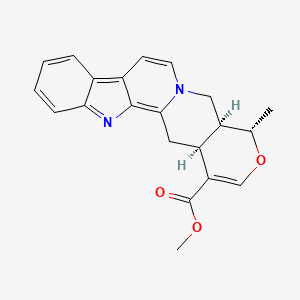

Astragaloside IV (AS-IV) is one of the main active components extracted from the Chinese medicinal herb Astragali . It is a tetracyclic triterpenoid saponin in the form of lanolin ester alcohol . AS-IV exhibits various biological activities, including effects on the myocardium, nervous system, and endocrine system . It has shown potential in treating cardiovascular diseases , and has anti-tumor properties .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische Wirkung

Astragaloside IV hat sich als anti-inflammatorisch erwiesen . Es unterdrückt Entzündungsfaktoren, erhöht die Proliferation von T- und B-Lymphozyten und hemmt an der Adhäsion beteiligte Moleküle von Neutrophilen .

Antioxidativer Stress

This compound zeigt antioxidativen Stress . Es fängt reaktive Sauerstoffspezies ab, reguliert zelluläre Verbrennung und mitochondriale Genmutationen .

Neuroprotektive Wirkungen

This compound hat neuroprotektive Wirkungen . Es wurde gezeigt, dass es die JAK2/STAT3-Signalwege aktiviert , und so Neuroprotektion bei Sauerstoff-Glukose-Deprivation/Reperfusion (OGD/R) bietet .

Antifibrotische Wirkungen

This compound hat antifibrotische Wirkungen . Es wurde gezeigt, dass es entzündungsbedingte Schäden in Alveolarepithelzellen, die durch Streptococcus pneumoniae induziert werden, abschwächt .

Antitumoraktivitäten

This compound hat signifikante Antitumoraktivitäten . Es moduliert die Aktivität von Enzymen, die reaktive Sauerstoffspezies abfangen, beteiligt sich am Zellzyklusarrest, induziert Apoptose und Autophagie und unterdrückt die Proliferation, Invasivität und Metastasierung von Krebszellen . Diese Effekte sind an der Hemmung verschiedener bösartiger Tumoren beteiligt, wie z. B. Lungen-, Leber-, Brust- und Magenkrebs .

Kardioprotektive Wirkungen

This compound hat kardioprotektive Wirkungen . Es wurde festgestellt, dass es die durch Hypoxie/Reoxygenierung (H/R) induzierte Ca 2+ -Überladung hemmt und der Reduktion der SERCA2a-Enzymaktivität sowie der SERCA2a-mRNA- und -Proteinspiegel vorbeugt .

Wirkmechanismus

Target of Action

Astragaloside IV (AS-IV) is a tetracyclic triterpenoid saponin extracted from the Chinese medicinal herb Astragali . It has been found to target various cellular components and processes. For instance, it suppresses inflammatory factors, increases T and B lymphocyte proliferation, and inhibits neutrophil adhesion-associated molecules . It also targets the PI3K/AKT/mTOR pathway , which plays a crucial role in cell cycle progression, protein synthesis, and cell survival.

Mode of Action

AS-IV interacts with its targets to bring about a range of effects. It has been shown to inhibit the activation of CaSR, CaMKII, and CaN in the myocardium, thereby alleviating myocardial hyperplasia and cardiomyocyte apoptosis . Furthermore, it has been found to reduce the expression of inflammatory factors by inhibiting the PI3K/AKT/mTOR pathway .

Biochemical Pathways

AS-IV affects several biochemical pathways. It has been shown to suppress the PI3K/AKT/mTOR pathway, which is involved in cell growth, cell cycle progression, and cell survival . It also impacts the Wnt/β-catenin signaling pathway, which regulates cell proliferation and differentiation .

Pharmacokinetics

AS-IV has poor water solubility but is readily soluble in methanol, ethanol, and dimethyl sulfoxide . The absolute bioavailability of AS-IV after oral administration was found to be 7.4% . It is slowly cleared via hepatic clearance with a systemic clearance (CL) of about 0.004 l/kg/min .

Result of Action

AS-IV has various molecular and cellular effects. It has been shown to decrease the levels of TNF-α, IL-6, and IL-1β in serum and broncho alveolar lavage fluid of mice with Acute lung injury (ALI) . It also alleviates inflammatory infiltration, tissue edema, and structural changes . Moreover, it has been found to attenuate Streptococcus pneumoniae-induced inflammatory damage in alveolar epithelial cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Astragaloside IV involves the extraction of Astragalus membranaceus root, followed by multiple steps of chemical reactions.", "Starting Materials": [ "Astragalus membranaceus root extract", "Methanol", "Chloroform", "Acetone", "Ethyl acetate", "Petroleum ether", "Sodium hydroxide", "Hydrochloric acid", "Methanesulfonyl chloride", "Triethylamine", "Acetic anhydride", "N,N-Dimethylformamide", "Tetrahydrofuran", "Diisopropylethylamine", "Methyl tert-butyl ether", "Hexane", "Sodium borohydride", "Methanol", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Sodium tungstate", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Extraction of Astragalus membranaceus root with methanol, chloroform, and acetone", "Partition of the extract with ethyl acetate and petroleum ether", "Hydrolysis of the ethyl acetate fraction with sodium hydroxide", "Acidification of the hydrolysate with hydrochloric acid", "Extraction of the acidified solution with methylene chloride", "Formation of the methanesulfonate derivative with methanesulfonyl chloride and triethylamine", "Acetylation of the methanesulfonate derivative with acetic anhydride", "Formation of the protected astragaloside IV with N,N-Dimethylformamide and tetrahydrofuran", "Reduction of the protected astragaloside IV with sodium borohydride", "Hydrogenation of the reduced product with methanol and palladium on carbon catalyst", "Oxidation of the hydrogenated product with hydrogen peroxide and acetic acid", "Formation of the sodium salt of astragaloside IV with sodium acetate and sodium tungstate", "Purification of the sodium salt with methanol, ethanol, and water" ] } | |

CAS-Nummer |

84687-43-4 |

Molekularformel |

C41H68O14 |

Molekulargewicht |

785.0 g/mol |

IUPAC-Name |

2-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,37-,38+,39-,40+,41-/m1/s1 |

InChI-Schlüssel |

QMNWISYXSJWHRY-FWKLQZLHSA-N |

Isomerische SMILES |

C[C@]12CC[C@@]34C[C@@]35CCC(C(C5C(CC4[C@@]1(CC(C2[C@]6(CCC(O6)C(C)(C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)(C)C)OC8C(C(C(CO8)O)O)O |

SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C |

Kanonische SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C |

Aussehen |

solid powder |

Andere CAS-Nummern |

84687-43-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3beta,6alpha,16beta,20R,24S; astragaloside IV of astragaloside A astragaloside A astragaloside IV astragaloside-A astramembrannin I cyclosiversioside F |

Herkunft des Produkts |

United States |

Q & A

Q1: How does Astragaloside IV interact with its targets to exert its downstream effects?

A1: this compound has been shown to interact with various molecular targets, influencing several signaling pathways.

Q2: Does this compound affect mitochondrial function?

A2: Yes, studies demonstrate that this compound can modulate mitochondrial function, particularly the mitochondrial permeability transition pore (mPTP) [, ]. By inactivating GSK-3β via the nitric oxide/cGMP/PKG signaling pathway, this compound prevents mPTP opening, thereby protecting mitochondria from damage induced by oxidative stress, such as that caused by H2O2 [, ].

Q3: What is the role of nitric oxide in mediating the effects of this compound?

A3: Nitric oxide (NO) appears to be a crucial mediator of some this compound effects. This compound has been shown to increase NO production via the PI3K/Akt pathway, subsequently activating the cGMP/PKG pathway, leading to the inactivation of GSK-3β and inhibition of mPTP opening [, ]. This NO-mediated mechanism contributes to the cardioprotective effects of this compound against ischemia/reperfusion injury [, ].

Q4: How is this compound metabolized in the body?

A4: A study using ultra-performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) revealed that this compound undergoes extensive metabolism, primarily through hydrolysis, glucuronidation, sulfation, and dehydrogenation []. These metabolic transformations result in various phase I and phase II metabolites detected in rat plasma, bile, urine, and feces [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.